3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid
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Overview
Description
3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid is a small molecule that has garnered attention due to its potential therapeutic and environmental applications. This compound, with the molecular formula C8H7NO3, is known for its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid typically involves the reaction of 5-hydroxypyridine with propenoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups .
Scientific Research Applications
3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the propenoic acid moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(5-Hydroxy-2-pyridinyl)prop-2-enoic acid
- 3-(5-Hydroxy-4-pyridinyl)prop-2-enoic acid
- 3-(5-Hydroxy-6-pyridinyl)prop-2-enoic acid .
Uniqueness
What sets 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid apart is its specific hydroxylation pattern and the position of the propenoic acid moiety, which confer unique chemical and biological properties. These structural features make it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
(E)-3-(5-hydroxypyridin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-3-6(4-9-5-7)1-2-8(11)12/h1-5,10H,(H,11,12)/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENCUXURMYOKEK-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1O)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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